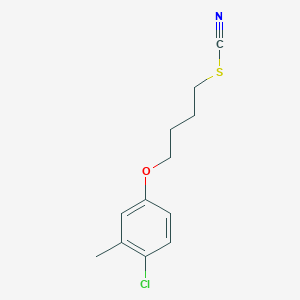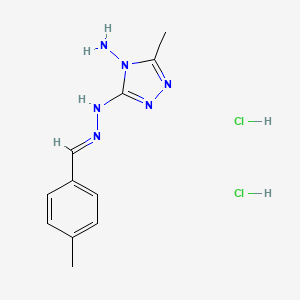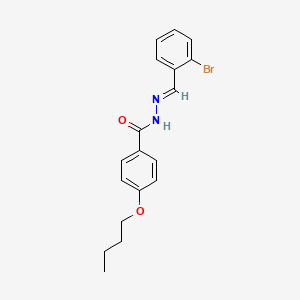![molecular formula C19H28O2S B3861600 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate](/img/structure/B3861600.png)
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate
Descripción general
Descripción
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate, also known as IMPTA, is a chemical compound that has gained attention in scientific research due to its potential applications as a synthetic intermediate and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a catalyst involves the activation of oxygen molecules through coordination with the sulfur atom in the thiol group. This activation process facilitates the transfer of oxygen atoms to the substrate, leading to the desired reaction. The exact mechanism of action of 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a synthetic intermediate is still being studied.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is not known to have any direct effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate has several advantages as a catalyst and synthetic intermediate. It is stable, easy to handle, and has high selectivity and efficiency in various reactions. However, its use is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate. One area of focus is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area is the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the development of new catalytic reactions using 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a catalyst is an area of active research.
Conclusion:
In conclusion, 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate is a chemical compound that has gained attention in scientific research due to its potential applications as a synthetic intermediate and as a catalyst in organic synthesis. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its potential applications in various reactions. While there is limited research on its biochemical and physiological effects, it is relatively non-toxic and has low environmental impact. The future directions for research on 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate include the development of new synthesis methods, exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and the development of new catalytic reactions using 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a catalyst.
Aplicaciones Científicas De Investigación
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate has been studied extensively for its potential applications in organic synthesis. It has been used as a catalyst in various reactions, including the oxidation of alcohols, the synthesis of heterocycles, and the formation of carbon-carbon bonds. 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate has also been investigated as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2S/c1-13(2)17-10-7-15(4)11-18(17)21-19(20)12-22-16-8-5-14(3)6-9-16/h5-6,8-9,13,15,17-18H,7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFMLGZPOEANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=CC=C(C=C2)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B3861520.png)

![N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide](/img/structure/B3861535.png)
![2-(3,4-dimethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B3861536.png)
![benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3861543.png)
![N-(4-butylphenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B3861561.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3861575.png)
![N-(4-methoxybenzyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3861583.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3861590.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B3861598.png)

![4-tert-butyl-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3861614.png)
![ethyl (4-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B3861622.png)